molecular formula C11H14N4O2 B1480646 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol CAS No. 2098123-57-8

2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

Cat. No.: B1480646
CAS No.: 2098123-57-8
M. Wt: 234.25 g/mol
InChI Key: FDNLUIVPMGSWEB-UHFFFAOYSA-N
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Description

The compound “2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a 1H-1,2,3-triazol-1-yl group, which is a type of azole, a class of five-membered nitrogen-containing heterocyclic compounds. The “6-methoxyphenol” part of the molecule suggests the presence of a phenol group with a methoxy group attached to the 6th carbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the aminomethyl group could potentially participate in reactions involving the nitrogen atom, such as acid-base reactions or nucleophilic substitutions . The phenol group could undergo reactions typical for phenols, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Anticancer Activity

  • Triazole derivatives linked with eugenol, a component similar in structural motif to the query compound, have been synthesized and evaluated for their anticancer activities against breast cancer cells. One study found that certain eugenol-triazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as anticancer leads (Alam, 2022).

Antimicrobial Activity

  • New types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, sharing a methoxyphenol component with the query compound, demonstrated significant antibacterial and antifungal activities. This suggests the potential for developing new antimicrobial agents from similar structural frameworks (Helal et al., 2013).

Fungicidal Activity

  • Eugenol-fluorinated triazole derivatives were synthesized and evaluated for their fungicidal activity against fungal pathogens affecting papaya fruits. One derivative showed promising results, highlighting the utility of triazole derivatives in developing new fungicides (Lima et al., 2022).

Metal Ion Complexes for Anticancer Activity

  • Gold (III) and Nickel (II) metal ion complexes derived from a tetrazole-triazole compound demonstrated cytotoxic effects against a breast cancer cell line, further indicating the versatility of triazole compounds in medicinal chemistry (Ghani & Alabdali, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, future research could involve further pharmacological testing, optimization of its synthesis, and eventually clinical trials .

Properties

IUPAC Name

2-[[4-(aminomethyl)triazol-1-yl]methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-17-10-4-2-3-8(11(10)16)6-15-7-9(5-12)13-14-15/h2-4,7,16H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNLUIVPMGSWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Reactant of Route 2
2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Reactant of Route 3
2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Reactant of Route 4
2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Reactant of Route 5
2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Reactant of Route 6
Reactant of Route 6
2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

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